3-(3-aminopropyl)solketal
Overview
Description
Amino-functionalised linker synthon.
Scientific Research Applications
Endophytic Fungal Metabolites
A study on the secondary metabolites of Xylaria sp., an endophytic fungus from Taxus mairei, identified a new metabolite related to 3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine. The metabolites exhibited significant in vitro cytotoxicity and antibacterial activity, suggesting potential applications in pharmaceuticals and biotechnology (Lin et al., 2016).
Polymer Chemistry
The molecule has been used in polymer chemistry, particularly in the synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties. The research highlights its utility in creating polymers with specific properties, such as solubility in certain solvents and the formation of polymethacrylate with hydroxyurethane groups in the side chain, indicating its significance in the development of new materials (Kihara & Endo, 1992).
Surface Modification Materials
3-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-propylamine has been used in the synthesis of ammonium-functionalized polydimethylsiloxanes. These materials are noted for their hydrophobic nature and contain ammonium groups suitable for interaction with negatively charged surfaces, making them valuable for special surface modifications. Their application in creating thin films and studying their morphology and antibacterial effects further underscores the versatility of this compound in scientific research (Novi et al., 2006).
Mechanism of Action
Target of Action
It is known that solketal, a related compound, has been identified as one of the most promising chemical entities among oleochemicals .
Mode of Action
Solketal, a related compound, is synthesized through an acid-catalyzed equilibrium reaction between glycerol and acetone .
Biochemical Pathways
Solketal, a related compound, is involved in the ketalisation of bio-based abundant polyol, glycerol .
Properties
IUPAC Name |
3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVLQHLIFBSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCCCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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